molecular formula C10H11BrO B1616600 4-Bromobutyrophenone CAS No. 24070-52-8

4-Bromobutyrophenone

Cat. No. B1616600
CAS No.: 24070-52-8
M. Wt: 227.1 g/mol
InChI Key: AUWYVCBOBIRRGR-UHFFFAOYSA-N
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Patent
US06037509

Procedure details

Into 23.7 g of the benzene solution of 4-bromobutyric acid obtained in Example 5, was added 4.5 g of phosphorus trichloride (33 mmol) dropwise at 20° C. After the temperature was raised to 60 to 70° C., the mixture was stirred for three hours. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution containing 20 g of benzene (256 mmol) and 13.3 g of aluminum chloride (100 mmol) at 10° C. After stirring the mixture at that temperature for 30 minutes, the temperature was raised to 20° C. and the mixture was further stirred for one hour and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid and brine, followed by partially removing benzene by distillation under reduced pressure to give 92.1 g of a benzene solution of 4-bromobutyrophenone.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.P(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(=O)O
Name
Quantity
4.5 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
23.7 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, after the mixture was cooled to 20° C.
ADDITION
Type
ADDITION
Details
the reaction solution was dropwise added into a suspension solution
STIRRING
Type
STIRRING
Details
After stirring the mixture at that temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 20° C.
STIRRING
Type
STIRRING
Details
the mixture was further stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled to 10° C
EXTRACTION
Type
EXTRACTION
Details
Then, the aqueous phase was extracted with benzene
WASH
Type
WASH
Details
the organic phase was washed with diluted hydrochloric acid and brine
DISTILLATION
Type
DISTILLATION
Details
followed by partially removing benzene by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCCCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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